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Compound of Interest

Compound Name: Izuforant

Cat. No.: B12394326

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profile of
Izuforant, a selective histamine H4 receptor (H4R) antagonist, in healthy volunteers,
benchmarked against other H4R antagonists. The data presented is compiled from publicly
available clinical trial information and peer-reviewed publications.

Executive Summary

Izuforant has demonstrated a favorable safety and tolerability profile in a Phase | clinical trial
involving healthy volunteers. The study, which included single and multiple ascending dose
cohorts, showed that lIzuforant was well-tolerated with no discontinuations due to adverse
events.[1] This positions lzuforant as a promising candidate for the treatment of atopic
dermatitis.[1][2] In comparison to other H4R antagonists, lzuforant's safety profile appears to
be consistent with or potentially more favorable than some earlier compounds in this class,
particularly concerning specific adverse events noted in comparator drug trials.

Comparative Safety and Tolerability of H4R
Antagonists in Healthy Volunteers

The following tables summarize the available safety and tolerability data from Phase | clinical
trials of lzuforant and other selected H4R antagonists in healthy volunteers.

Table 1: Summary of Adverse Events for Izuforant in Healthy Volunteers (SAD Study)
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Note: A serious adverse event (gastrointestinal hemorrhage) was reported in one subject in the
10 mg dose group; however, it was considered unlikely to be related to the study drug. All other
AEs were Grade 1 or 2.

Table 2: Comparative Overview of Safety Findings for H4R Antagonists in Healthy Volunteer
Studies

5 Key Safety and Tolerability Findings in
ru
E Phase | Healthy Volunteer Studies

All single doses (10-600 mg) and multiple doses

(100-400 mg) were well-tolerated. No

discontinuations due to adverse events. Most
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Generally well-tolerated. The most frequently

reported adverse events were dose-dependent
JNJ-39758979 nausea and headache (9% headache, 13%

nausea at 600 mg). No other safety issues were

noted in the Phase 1 study.
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tolerated.

Experimental Protocols
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A detailed understanding of the experimental design is crucial for interpreting safety and
tolerability data.

Izuforant Phase | Study (NCT04018170)

Study Design: A dose block-randomized, double-blind, placebo-controlled, single and multiple
ascending dose study conducted in 64 healthy volunteers.

e Single Ascending Dose (SAD): Subjects received a single oral dose of lzuforant (10, 30,
100, 300, or 600 mg) or placebo in a fasted state.

o Multiple Ascending Dose (MAD): Subjects received a once-daily oral dose of lzuforant (100,
200, or 400 mg) or placebo for 7 days in a fasted state.

Safety and Tolerability Assessments:

Monitoring of all adverse events (AEs).

Physical examinations.

Vital signs monitoring.

12-lead electrocardiograms (ECGS).

Routine hematology, serum chemistry, and urinalysis.

JNJ-39758979 Phase | Study

Study Design: A randomized, three-period, double-blind, crossover study in 24 healthy
subjects.

» Dosing: A single oral dose of 600 mg of JNJ-39758979, 10 mg of cetirizine, or placebo was
administered.

e Washout Period: Treatment periods were separated by a 22-day washout period.

Safety Assessment: Safety was assessed for all subjects throughout the study.
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Toreforant Phase | Study

Study Design: Phase 1 human clinical studies were conducted to assess safety,
pharmacokinetics, and pharmacodynamics. Specific details of the study design are not fully
available in the public domain.

Safety Assessment: Safety assessments were conducted at all tested doses.

Visualizing Experimental Workflows and Pathways

To further clarify the processes and relationships described, the following diagrams are
provided.
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Caption: Workflow of the Izuforant Phase | clinical trial.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12394326?utm_src=pdf-body-img
https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Izuforant

(H4R Antagonist)

/
/
/

/
,”Blocks

/
/

Histamine H4 Receptor (H4R)

Activates

Immune Cells
(e.g., Mast cells, Eosinophils)

Leads to

Inflammatory Response
(e.g., in Atopic Dermatitis)

Click to download full resolution via product page

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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